Navigating the Landscape of 4-Bromo-7-fluoroindoline and Its Derivatives: A Technical Guide
Navigating the Landscape of 4-Bromo-7-fluoroindoline and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding "4-Bromo-7-fluoroindoline"
The term "4-Bromo-7-fluoroindoline" can be ambiguous as it may refer to the parent indoline structure or, more commonly in chemical databases, to its various oxidized derivatives. This guide will focus on the most relevant of these compounds, providing clarity on their distinct identities and properties. The indoline core, a saturated bicyclic amine, is a privileged scaffold in medicinal chemistry. The strategic placement of bromo and fluoro substituents on this core can significantly modulate the molecule's physicochemical and pharmacological properties.
Fluorine, in particular, is a key element in modern drug design. Its introduction can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug screening.
This guide will primarily discuss the following key derivatives, for which more substantial data is available:
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4-Bromo-7-fluoroindolin-2-one
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4-Bromo-7-fluoroindoline-2,3-dione
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4-Bromo-7-fluoro-1H-indole (the aromatic precursor)
Physicochemical Properties: A Comparative Analysis
A clear understanding of the physical and chemical properties of these compounds is fundamental for their application in research and development. The following table summarizes the key properties of the most relevant compounds related to 4-bromo-7-fluoroindoline.
| Property | 4-Bromo-7-fluoroindolin-2-one | 4-Bromo-7-fluoroindoline-2,3-dione | 4-Bromo-7-fluoro-1H-indole |
| CAS Number | 1260903-30-7[3] | 1153535-26-2[4][5] | 883500-66-1[6] |
| Molecular Formula | C₈H₅BrFNO[3] | C₈H₃BrFNO₂[4][5] | C₈H₅BrFN[6] |
| Molecular Weight | 230.03 g/mol [3] | 244.02 g/mol [4][5] | 214.03 g/mol [6] |
| Appearance | Not specified (likely solid) | Not specified (likely solid) | Not specified (likely solid) |
| Storage | Keep in dark place, sealed in dry, room temperature[3] | Keep in dark place, sealed in dry, room temperature[5] | 4°C, stored under nitrogen[6] |
| Purity | Data not available | Data not available | ≥95%[6] |
Synthesis and Methodologies
A plausible synthetic strategy for 4-bromo-7-fluoroindolin-2-one could involve the cyclization of a suitably substituted aniline derivative. The Fischer indole synthesis is a common method for preparing indoles, which can then be further modified. For instance, a synthetic route to a related compound, 4-bromo-7-methylindole-2-carboxylic acid, starts from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.[7] This highlights a common approach of constructing the indole ring system first, followed by functional group manipulations.
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted indoline derivative.
Caption: A generalized workflow for chemical synthesis.
Experimental Protocol Example: Fischer Indole Synthesis (Conceptual)
This conceptual protocol outlines the steps for a Fischer indole synthesis, which could be adapted for the synthesis of the indole precursors to 4-bromo-7-fluoroindoline derivatives.
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Hydrazone Formation:
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Dissolve the appropriately substituted phenylhydrazine hydrochloride (e.g., a bromo-fluoro-phenylhydrazine) in a suitable solvent such as ethanol.
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Add a ketone or aldehyde (e.g., pyruvic acid) and stir at room temperature or with gentle heating to form the corresponding phenylhydrazone.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, isolate the product by filtration or extraction.
-
-
Indolization (Cyclization):
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Treat the phenylhydrazone with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) in a high-boiling point solvent.
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Heat the reaction mixture to induce cyclization and the elimination of ammonia.
-
Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and pour it into water or ice.
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Neutralize the acid and extract the indole product with an organic solvent.
-
-
Purification:
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Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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-
Characterization:
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Confirm the structure and purity of the final indole product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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Applications in Drug Discovery and Medicinal Chemistry
Substituted indolines and indoles are key pharmacophores in a wide range of biologically active compounds. The 4-bromo-7-fluoroindoline scaffold and its derivatives are of significant interest to medicinal chemists for several reasons:
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Building Blocks for Complex Molecules: These compounds serve as valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. The bromine atom can be readily converted to other functional groups through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the exploration of a diverse chemical space.
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Modulation of Biological Activity: The electronic properties of the fluoro and bromo substituents can influence the binding affinity and selectivity of the molecule for its biological target. Fluorine can act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, which can be crucial for target engagement.[8]
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Kinase Inhibitors: The indolin-2-one core is a well-established scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The substituents on the indoline ring play a critical role in determining the potency and selectivity of these inhibitors.
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Antimicrobial and Anticancer Potential: Azaindoles, which are structurally related to indoles, have shown a diverse range of biological activities, including anticancer, antiviral, and antibacterial properties.[9] The 4-bromo-7-fluoroindoline framework can be used to synthesize novel analogs with potential therapeutic applications in these areas.
The following diagram illustrates the role of 4-bromo-7-fluoroindoline derivatives as building blocks in drug discovery.
Caption: Role in Drug Discovery Pipeline.
Safety and Handling
Proper handling of 4-bromo-7-fluoroindoline derivatives is essential to ensure laboratory safety. While specific safety data for each compound may vary, general precautions for halogenated organic compounds should be followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.[10][11]
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
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Hazard Statements: The GHS hazard statements for the related compound 4-bromo-7-fluoroindoline-2,3-dione indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Similar hazards should be assumed for other derivatives until specific data is available.
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Storage: Store these compounds in tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
Conclusion
The 4-bromo-7-fluoroindoline scaffold and its derivatives represent a valuable class of compounds for medicinal chemistry and drug discovery. While the nomenclature can be ambiguous, a clear understanding of the specific structures and their properties is crucial for their effective use. The strategic incorporation of bromine and fluorine atoms provides both a handle for synthetic diversification and a means to fine-tune the pharmacological properties of potential drug candidates. As with all chemical reagents, adherence to strict safety protocols is paramount. This guide provides a foundational understanding of these important molecules, empowering researchers to leverage their potential in the development of new therapeutics.
References
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PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-7-fluoroindole (C8H5BrFN). Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-7-fluoro-2-methyl-1h-indole. Retrieved from [Link]
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Autech Industry Co.,Limited. (2026, February 14). Finding Quality 7-Bromo-4-fluoroindole: Purity & Price from Trusted Suppliers. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole. Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
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ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
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MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
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